5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione
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Overview
Description
5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE: is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with an isoquinoline moiety. The presence of these two heterocyclic systems imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoquinoline derivative with an imidazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. Solvent choice, temperature, and reaction time are critical parameters that influence the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities and are also used as building blocks in organic synthesis.
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: Another class of compounds with similar structural features and applications.
Uniqueness
What sets 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart is its unique combination of an imidazole ring and an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H23N3O3/c26-20(24-12-11-17-8-4-5-9-18(17)15-24)14-19-21(27)25(22(28)23-19)13-10-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,28) |
InChI Key |
YBAYDTMOXNUQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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